![molecular formula C11H11NO3 B1315495 Ethyl 2-oxoindoline-5-carboxylate CAS No. 61394-49-8](/img/structure/B1315495.png)
Ethyl 2-oxoindoline-5-carboxylate
Overview
Description
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Ethyl 2-oxoindoline-5-carboxylate is a small molecule that has been shown to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating apoptosis, a programmed cell death process that is often targeted in anticancer drug development .
Mode of Action
The compound interacts with its targets by activating procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses and is known as the executioner caspase . By activating procaspase-3, this compound induces apoptosis in cancer cells, leading to their death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, known as caspases . The activation of these pathways leads to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
Pharmacokinetics
The compound’s notable cytotoxicity toward human cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis . This effect is particularly pronounced in colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cell lines .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxoindoline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of cysteine proteases involved in the regulation of apoptosis . Additionally, this compound has shown interactions with proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, and p53 .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces cytotoxicity in human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound has been observed to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation is achieved through binding interactions with specific proteins involved in the apoptotic pathways, such as XIAP and Bcl-2 . Additionally, the compound’s ability to inhibit certain enzymes further contributes to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity in cancer cells . At higher doses, this compound has shown increased cytotoxicity and apoptosis induction . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-oxoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isatoate with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the oxindole core . Industrial production methods often employ green chemistry approaches to minimize environmental impact, such as using eco-friendly solvents and catalysts .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-oxoindoline-5-carboxylate is characterized by its unique structure, which includes an indoline ring and a carboxylate functional group. Its molecular formula is CHNO, with a molecular weight of approximately 205.21 g/mol. The compound features a carbonyl group (C=O) adjacent to the indoline structure, contributing to its reactivity and potential biological activity.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of various indole derivatives, which are prominent in medicinal chemistry and materials science. The compound's reactivity allows for the formation of diverse derivatives that can be explored for pharmaceutical applications.
Table 1: Synthesis of Indole Derivatives from this compound
Derivative Type | Method of Synthesis | Yield (%) |
---|---|---|
Substituted Indoles | Nucleophilic substitution | 90-93 |
Spirocyclic Indoles | Cyclization reactions | Varies |
Fused Heterocycles | Multi-step synthesis | Moderate |
Biological Applications
This compound exhibits notable biological activities, particularly in anticancer research. Studies have demonstrated its cytotoxic effects against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The mechanism involves the activation of procaspase-3, leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
In a study evaluating several derivatives of this compound, compounds showed significant cytotoxicity comparable to established anticancer agents like PAC-1. The most potent derivative exhibited three to five times higher cytotoxicity than PAC-1 across multiple cancer cell lines .
Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent for various diseases beyond cancer, including infectious diseases. Its ability to interact with multiple biological targets makes it a promising candidate for drug discovery efforts .
Table 2: Potential Therapeutic Applications
Application Area | Disease Type | Mechanism of Action |
---|---|---|
Anticancer | Colon, Prostate, Lung | Induction of apoptosis via procaspase-3 |
Antimicrobial | Bacterial Infections | Disruption of cell wall synthesis |
Antiviral | Viral Infections | Inhibition of viral replication |
Comparison with Similar Compounds
Ethyl 2-oxoindoline-5-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
2-oxoindoline-3-acetic acid: Similar in structure but with variations in functional groups that lead to different reactivity and applications
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
Ethyl 2-oxoindoline-5-carboxylate (CAS Number: 61394-49-8) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an indole moiety, characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : Approximately 203.19 g/mol
The compound includes a carboxylic acid group at the 5-position and an ethyl substituent at the 3-position of the indoline ring, which contributes to its reactivity and biological properties.
Anticancer Properties
Research has demonstrated that this compound and its derivatives exhibit significant cytotoxic effects against various human cancer cell lines. Notable findings include:
- Cytotoxicity : Compounds related to this compound have shown potent cytotoxicity against colon and prostate cancer cells. For instance, derivatives have been reported to induce apoptosis in these cancer cells, making them promising candidates for drug development .
- IC50 Values : In studies evaluating the antiproliferative effects of related compounds, IC50 values have been reported as low as 0.39 μM for certain derivatives, indicating high potency compared to standard chemotherapeutics like staurosporine (IC50 = 6.81 μM) .
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Unsubstituted Derivative | 3.12 ± 0.14 | MCF-7 |
5-Chloro Derivative | 2.72 ± 0.17 | MCF-7 |
Methyl Derivative | 1.85 ± 0.08 | MCF-7 |
Ethyl Derivative | <0.39 | Various |
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- Inhibition of Oncogenic Proteins : It has been shown to inhibit proteins such as murine double minute 2 (MDM2), which is involved in p53 regulation, thereby enhancing p53-mediated tumor suppression.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antiproliferative Activity :
- In Silico Studies :
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-49-8 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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